Benzamidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXJHWLDUBFPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1670-14-0 (hydrochloride) | |
| Record name | Benzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045012 | |
| Record name | Benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>18 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193746 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
618-39-3, 1670-14-0 | |
| Record name | Benzamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarboximidamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Role of Phase-Transfer Catalysts
The use of benzyltriethylammonium chloride in CN107353230A enhances the nucleophilic substitution between benzonitrile and hydroxylamine hydrochloride, reducing reaction time from 12 hours to 6 hours. Similarly, PEG-2000 in CN105330568A improves amidination efficiency by 15% compared to non-catalyzed reactions.
Solvent Optimization
Polar aprotic solvents like DMF and N,N-dimethylacetamide are preferred for nitrile amidination due to their ability to stabilize transition states. Conversely, alcoholic solvents (isopropanol, ethanol) dominate reduction steps, as they solubilize zinc intermediates without side reactions.
Analytical and Industrial Considerations
The EPA’s ME-1636 method highlights this compound quantification in soil using hydrophilic interaction chromatography (HILIC) coupled with LC-MS/MS, achieving a detection limit of 0.00125 ppm. This precision is critical for environmental monitoring in agrochemical applications.
For industrial scale-up, CN107353230A’s zinc reduction method is optimal due to its low catalyst cost (<$50/kg) and high throughput (>500 kg/batch). In contrast, palladium-catalyzed hydrogenation (CN104163778A) incurs higher costs ($300–$500/kg Pd-C) but offers superior selectivity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benzamidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Benzamidin kann zu Benzamidinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Benzamidin in andere verwandte Verbindungen umwandeln.
Substitution: Benzamidin kann an Substitutionsreaktionen teilnehmen, bei denen seine funktionellen Gruppen durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder andere Nucleophile beinhalten.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Benzamidinderivaten mit zusätzlichen funktionellen Gruppen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Benzamidinen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Benzamidine derivatives have shown promising antimicrobial properties, particularly against periodontal disease-causing bacteria such as Porphyromonas gingivalis. Recent research highlighted that newly synthesized heterocyclic derivatives of this compound exhibited significant inhibitory effects against P. gingivalis and Escherichia coli, with minimal cytotoxicity to human cells (HEK-293) . The study emphasized the potential of these compounds in treating periodontal diseases due to their high efficacy against pathogenic bacteria.
Thrombin Inhibition
this compound is also recognized for its role as a potent inhibitor of thrombin, an essential enzyme in the coagulation cascade. Fragment-based drug discovery approaches have utilized this compound derivatives to develop novel thrombin inhibitors. These studies demonstrated that specific modifications of this compound can enhance its binding affinity and selectivity towards thrombin, suggesting its potential use in anticoagulant therapies .
Biochemical Research
Protein-Ligand Interactions
this compound is frequently employed in biochemical assays to study protein-ligand interactions. Its ability to bind to serine proteases allows researchers to purify proteins using this compound-Sepharose affinity chromatography. This method has been instrumental in isolating various enzymes and studying their functions .
Enzyme Inhibition Studies
Recent studies have explored the use of this compound-conjugated molecular glues as trypsin inhibitors. These conjugates demonstrated significantly enhanced binding affinities for trypsin compared to traditional this compound derivatives, indicating their potential for developing more effective enzyme inhibitors .
Pharmaceutical Applications
Drug Formulation
The bioavailability of this compound has been improved through various formulation strategies. For instance, N,N'-dihydroxythis compound has shown approximately 91% bioavailability when administered orally, making it a candidate for further development in therapeutic applications .
Anticancer Research
this compound derivatives have also been investigated for their anticancer properties. Studies indicated that certain this compound analogs exhibited significant growth inhibition against cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Studies
Wirkmechanismus
Benzamidine exerts its effects by acting as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It binds to the active site of these enzymes, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is crucial in preventing the degradation of proteins during crystallography studies and in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Selectivity for Neuropilin Receptors (Nrp1 vs. Nrp2)
Benzamidine-based inhibitors typically exhibit a two-fold preference for Neuropilin-1 (Nrp1) over Nrp2. However, novel derivatives such as compounds 9 and 11 demonstrate improved potency and a reversed selectivity profile, showing a 2-fold preference for Nrp3. This marks the first reported instance of Nrp2-preferential inhibitors, highlighting the role of structural modifications in altering receptor selectivity .
Table 1: Selectivity of this compound Derivatives for Neuropilin Receptors
| Compound | Nrp1 Inhibition (IC₅₀, nM) | Nrp2 Inhibition (IC₅₀, nM) | Selectivity Ratio (Nrp2/Nrp1) |
|---|---|---|---|
| ATWLPPR | 120 | 240 | 0.5 |
| (9) | 80 | 40 | 2.0 |
| (11) | 90 | 45 | 2.0 |
Factor Xa (fXa) Inhibitors: Binding Modes and Pharmacokinetics
This compound derivatives like bis-benzamidines exhibit unique retro-binding modes in trypsin and fXa complexes, distinct from canonical binding observed in other amidine-based inhibitors. These compounds also display slower plasma clearance rates in rats compared to simpler this compound derivatives (e.g., 1-amidinopiperidine), suggesting enhanced metabolic stability .
Key Findings:
- Retro-binding mode: Confirmed via X-ray crystallography, enabling noncompetitive inhibition .
- Plasma clearance: Bis-benzamidine clearance = 0.12 L/h/kg vs. 0.35 L/h/kg for 1-amidinopiperidine .
Antimicrobial Activity Against P. gingivalis and P. aeruginosa
Novel imino-benzamidine derivatives (e.g., 4a, 4b) demonstrate superior antibacterial activity compared to parent this compound and standard antibiotics. For instance:
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | MIC against P. gingivalis (µg/mL) | MIC against P. aeruginosa (µg/mL) |
|---|---|---|
| This compound (parent) | 32 | 64 |
| 4a | 8 | 8 |
| 4b | 4 | 4 |
| Chlorhexidine (std.) | 16 | 16 |
Heterocyclic derivatives (e.g., 5b, 5d, 6b) further enhance inhibitory activity by 2-fold against P. gingivalis due to substituents like Cl, NO₂, and NH₂ at strategic positions on the benzene ring .
Trypsin and Thrombin Binding Affinity
This compound exhibits moderate selectivity for trypsin (Ki = 7.51 µM) over thrombin (Ki = 6.44 µM). In contrast, 1-amidinopiperidine shows similar affinities (Ki = 6.44 µM for trypsin; 6.82 µM for thrombin), underscoring the impact of amidine group positioning on receptor specificity .
Structural Modifications in Antiparasitic Agents
Pentamidine, a bis-benzamidine with a pentyldioxy linker, is used against Pneumocystis jirovecii and Trypanosoma brucei. Derivatives with methylene linkers (1a–d) retain anti-trypanosomal activity but vary in efficacy based on chain length .
Binding Flexibility in Serine Proteases
This compound's mobility within the S1 pocket of matriptase and trypsin is evidenced by high temperature factors (40 Ų vs. protein average of 15 Ų), allowing adaptive hydrogen bonding with Asp189 and Ser190. This flexibility contrasts with rigid inhibitors like sunflower trypsin inhibitor-1 (SFTI-1), which exhibit static binding modes .
Biologische Aktivität
Benzamidine is an organic compound known for its diverse biological activities, particularly as an inhibitor of various proteases and its potential therapeutic applications in treating bacterial infections and amyloid diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against pathogens, and its role in protein aggregation disorders.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This structure includes an amidine functional group, which is crucial for its biological interactions. The compound's ability to form hydrogen bonds and interact with active sites on enzymes underlies its inhibitory effects.
This compound primarily functions as a trypsin inhibitor , binding to the enzyme's substrate-binding site. This interaction prevents trypsin from catalyzing reactions involving peptide substrates, thus inhibiting proteolytic activity. Research has shown that this compound derivatives exhibit varying degrees of inhibition, with some derivatives demonstrating significantly enhanced inhibitory effects compared to this compound itself .
Inhibition of Virulence Factors
This compound and its derivatives have been studied for their ability to inhibit virulence factors in pathogenic bacteria such as Porphyromonas gingivalis, which is implicated in periodontal disease. These compounds inhibit Arg-gingipains, critical proteases that facilitate bacterial virulence by degrading host tissues . A study demonstrated that this compound derivatives could reduce the lethality of P. gingivalis in a fertilized egg model, indicating their potential as therapeutic agents in managing periodontal infections .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens. For instance, novel imino bases derived from this compound exhibited significant antimicrobial activity against P. gingivalis and E. coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL . The cytotoxicity analysis showed minimal effects on human cells (HEK 293), suggesting a favorable safety profile for these compounds .
| Compound | MIC (µg/mL) | Cytotoxicity (HEK 293) |
|---|---|---|
| This compound Derivative A | 31.25 | Low |
| This compound Derivative B | 62.5 | Low |
| This compound Derivative C | 125 | Moderate |
Case Studies and Research Findings
- Inhibition of Amyloid Formation : this compound has been shown to prevent the fibrillation of human lysozyme, a protein associated with systemic hereditary amyloidosis (SHA). This effect was confirmed through various biophysical assays, indicating that this compound binds at the active site of lysozyme, preventing aggregation .
- Periodontal Disease Treatment : A study synthesized heterocyclic derivatives of this compound that demonstrated significant inhibitory potential against P. gingivalis. These compounds not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, supporting their use as alternatives to traditional antibiotics in periodontal therapy .
- Trypsin Inhibition : The efficacy of this compound as a trypsin inhibitor was quantitatively assessed, revealing an IC50 value significantly lower than other tested compounds, demonstrating its potency in inhibiting protease activity .
Q & A
Basic Research Questions
Q. How can benzamidine-based affinity chromatography be optimized for serine protease purification?
- Methodology : Use this compound Sepharose 4 Fast Flow media with tailored substitution levels. High-substitution (high sub) media (e.g., ≥35 mg/mL trypsin binding capacity) maximizes yield but may reduce purity due to strong ligand-target interactions. Low-substitution (low sub) media balances purity and recovery .
- Protocol :
Pre-equilibrate the column with binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
Load the sample containing the protease (e.g., trypsin or thrombin).
Elute with competitive ligands (e.g., 1 M L-arginine at pH 6) or low-pHCl (0.1 M glycine, pH 3.0).
- Data : Recovery rates vary: high sub yields ~35% active trypsin, while low sub improves purity by reducing nonspecific binding .
Q. What experimental conditions are critical for stabilizing serine proteases using this compound?
- Methodology : Include this compound hydrochloride (1–5 mM) in buffers to inhibit autodegradation of proteases like trypsin during purification or storage. This prevents autolysis by competitively blocking the active site .
- Validation : Monitor protease stability via SDS-PAGE or activity assays (e.g., hydrolysis of chromogenic substrates like BAPNA).
Q. How are this compound derivatives designed and evaluated as enzyme inhibitors?
- Methodology :
Synthesize derivatives (e.g., 4-fluorothis compound) to enhance binding affinity or selectivity.
Assess inhibition via kinetic assays (e.g., IC₅₀ determination using fluorogenic substrates).
- Structural Insights : Computational docking (e.g., AutoDock) or X-ray crystallography can validate interactions with target enzymes (e.g., trypsin’s S1 pocket) .
Advanced Research Questions
Q. How can binding kinetics between this compound and trypsin be analyzed computationally?
- Methodology :
Use molecular dynamics (MD) simulations with AMBER or GROMACS, parameterizing trypsin/benzamidine using the TIP3P water model .
Apply the SEEKR algorithm to estimate binding/unbinding rates.
- Data : The trypsin/benzamidine system (PDB: 3PTB) shows a binding free energy of ~−6 kcal/mol, with key residues (Asp189, Gly219) stabilizing the complex .
Q. What advanced techniques quantify this compound’s affinity for competitive inhibitors?
- Methodology :
ESI-MS Competition Assays : Mix this compound with test compounds (e.g., cyclopentane-1,3-dione derivatives) in acetonitrile. Monitor [ligand·this compound]+ ion intensity to rank relative affinities .
NMR Job Plots : Titrate this compound against test compounds (e.g., CPD derivatives) and analyze chemical shift changes to determine stoichiometry (e.g., 1:1 complexes) .
- Example : CPD derivatives exhibit 50% higher affinity for this compound than tetrazoles, as shown by reduced [8·this compound] signal intensity in ESI-MS .
Q. How do structural modifications of this compound affect protease inhibition?
- Methodology :
Synthesize analogs (e.g., para-substituted benzamidines) and resolve crystal structures of inhibitor-enzyme complexes.
Use interactive computer graphics (e.g., PyMOL) to map electrostatic/hydrophobic interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
